l-Threitol

Descripción

L-Threitol as a Chiral Four-Carbon Sugar Alcohol

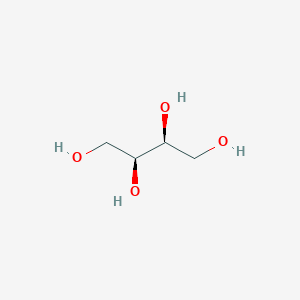

This compound is a chiral tetrol, a four-carbon sugar alcohol, characterized by the molecular formula C₄H₁₀O₄. fishersci.cawikipedia.orgfishersci.cawikipedia.org It possesses two chiral centers, making it an optically active compound. cenmed.comiarc.fr This naturally occurring polyol is found in various biological systems, including plants and animals. Notable examples include its presence in the edible fungus Armillaria mellea and its function as a cryoprotectant (antifreeze agent) in the Alaskan beetle Upis ceramboides. wikipedia.orgfishersci.cawikipedia.orgwikipedia.orgfishersci.at

This compound typically appears as a white crystalline powder. fishersci.cafishersci.ca Its physical properties include a melting point ranging from 87 to 90 °C fishersci.cawikipedia.orgfishersci.ca and good solubility in water and alcohol. fishersci.ca The optical rotation of this compound is reported as [α]D²⁰ = +14 ± 1° (c=2 in ethanol). fishersci.ca

Table 1: Key Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₀O₄ |

| Molecular Weight | 122.12 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 87-90 °C fishersci.cawikipedia.orgfishersci.ca |

| Solubility | Soluble in water and alcohol fishersci.ca |

| Optical Rotation | [α]D²⁰ = +14 ± 1° (c=2 in ethanol) fishersci.ca |

Distinction from D-Threitol and Erythritol (B158007) Diastereomers

The stereochemical landscape of four-carbon sugar alcohols includes this compound, D-Threitol, and Erythritol, each exhibiting distinct properties.

D-Threitol : this compound and D-Threitol are enantiomers, meaning they are non-superimposable mirror images of each other. wikipedia.orgcenmed.comiarc.frwikipedia.orgfishersci.atfishersci.cawikipedia.org As enantiomers, they share identical physical properties, such as melting point (88-90 °C), but differ in their optical activity. D-Threitol exhibits an optical rotation of [α]D²⁰ = -14° (c=2 in ethanol), precisely opposite to that of this compound. cenmed.comatamanchemicals.com Both forms can be crystallized into needle-like crystals. cenmed.com

Erythritol : In contrast to the enantiomeric relationship between L- and D-Threitol, Erythritol is a diastereomer of both this compound and D-Threitol. wikipedia.orgcenmed.comiarc.frwikipedia.orgfishersci.atwikipedia.orgwikipedia.orgciteab.comfishersci.ca A key distinguishing feature of Erythritol is that it is a meso compound. cenmed.comiarc.frwikipedia.orgwikipedia.orgfishersci.ca Despite possessing chiral centers, Erythritol is optically inactive due to an internal plane of symmetry that causes any rotation of plane-polarized light by one chiral center to be cancelled by the opposite rotation from another. cenmed.comiarc.frwikipedia.orgwikipedia.orgfishersci.ca Diastereomers, unlike enantiomers, have different physical properties. Erythritol, for instance, has a significantly higher melting point of 121 °C compared to the threitol isomers. cenmed.comiarc.frwikipedia.orgatamanchemicals.comwikipedia.org

Table 2: Stereochemical Comparison of this compound, D-Threitol, and Erythritol

| Compound | Relationship to this compound | Chirality | Optical Activity | Melting Point (°C) |

| This compound | Self | Chiral | Optically active | 87-90 fishersci.cawikipedia.orgfishersci.ca |

| D-Threitol | Enantiomer | Chiral | Optically active (opposite rotation) | 88-90 wikipedia.orgcenmed.com |

| Erythritol | Diastereomer | Meso (achiral) | Optically inactive | 121 cenmed.comiarc.fratamanchemicals.com |

Significance as a Chiral Building Block in Organic Synthesis

This compound is highly valued in organic chemistry as a versatile chiral building block for the synthesis of enantiomerically pure compounds. fishersci.cawikipedia.orgnewdrugapprovals.orgwikidata.orgwikipedia.orgnih.govuni.lu Its well-defined stereochemistry allows chemists to precisely control the chirality of target molecules, which is critical in fields such as medicinal chemistry, where the biological activity, efficacy, and safety of drugs are often dependent on their specific enantiomeric form. newdrugapprovals.orgwikidata.org

This compound serves as an effective precursor for synthesizing a wide array of complex molecules. newdrugapprovals.org In asymmetric synthesis, it facilitates the production of compounds with high enantiomeric purity. newdrugapprovals.orgwikidata.org Derivatives like 1,4-Di-O-benzyl-L-threitol, for example, are employed in the development of antiviral drugs, including those for HIV treatments, and act as chiral templates in the asymmetric synthesis of axially chiral biaryls. newdrugapprovals.org

A common strategy in synthesis involving this compound is the protection of its hydroxyl groups. For instance, the 2,3-hydroxyls can be protected as an isopropylidene acetal (B89532), which directs subsequent reactions, such as benzylation, to the 1,4-positions, ensuring regioselectivity. newdrugapprovals.orgwikidata.org These protected intermediates can then undergo further functionalization, including tosylation or other modifications, to yield various this compound derivatives crucial for complex synthetic pathways, such as glycoside synthesis. newdrugapprovals.orgwikipedia.org

Applications in Biochemical Research

In biochemical research, this compound functions as a valuable biochemical reagent and organic compound for various life science applications. mpg.de It is recognized for its utility as a reducing agent and a stabilizer for proteins and enzymes. fishersci.ca By maintaining the structural integrity of biomolecules, this compound contributes to the preservation of biological activity in numerous assays, making it invaluable in studies concerning enzyme kinetics and protein folding. fishersci.ca

Research has also explored this compound's role in detoxification pathways. For example, the enzyme aldose reductase can convert L-threose, a degradation product of ascorbic acid, into this compound. This conversion is significant as it may help prevent protein glycation, a process that can alter protein function. cenmed.comnih.gov Furthermore, erythritol dehydrogenase, an enzyme found in Mycobacterium smegmatis, has been shown to oxidize this compound.

Derivatives of this compound, such as (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol, are utilized as biochemical reagents in glycobiology research. uni.lu This field investigates the structure, synthesis, biology, and evolution of sugars, encompassing carbohydrate chemistry, enzymology of glycan formation and degradation, and protein-glycan recognition. uni.lu

Research Trends and Future Directions in this compound Studies

Current research trends in this compound studies are increasingly focusing on sustainable and efficient production methods. A notable direction involves the development of enzymatic synthesis routes, particularly from C1 resources like formaldehyde (B43269). This approach represents a promising strategy for greener and more environmentally friendly this compound production. nih.gov

Ongoing investigations continue to explore the specific biological mechanisms and activities of this compound. newdrugapprovals.org Its role as a cryoprotectant and its potential implications in understanding cellular responses to oxidative stress are areas of active study. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.atnewdrugapprovals.orgbmrb.io

The synthesis of novel derivatives of this compound remains a significant area of research for drug development. An example is treosulfan (B1682457) (this compound 1,4-bismethanesulfonate), a prodrug that acts as a bifunctional epoxide alkylating agent used in chemotherapy. labsolu.ca Computational studies, such as density functional theory (DFT) calculations, are also being employed to gain a deeper understanding of this compound's molecular structure and the intricate network of intramolecular hydrogen bonds, which influence its various properties, including its perceived sweetness and cryopreservation capabilities. citeab.combmrb.io These diverse research avenues underscore this compound's continued importance and potential for future advancements in chemical and biological sciences.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S)-butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Threitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2319-57-5, 7493-90-5 | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations of L Threitol

Chirality and Optical Activity of L-Threitol

This compound possesses two chiral centers, specifically at carbons 2 and 3, which are both in the (S) configuration, making it an enantiomer of D-threitol, which has (2R,3R) configuration. fishersci.cacsbsju.eduiucr.org This inherent chirality means that this compound is optically active, rotating plane-polarized light. csbsju.edulibretexts.orgchemimpex.comontosight.ai In contrast, D-threitol rotates light in the opposite direction. csbsju.edu

Both L- and D-threitol can be crystallized into needle-like crystals, and they share similar melting points. csbsju.edulibretexts.orglibretexts.org For instance, this compound has a reported melting point of 87-90 °C chemimpex.com, while D-threitol and this compound generally melt between 88-90 °C. wikipedia.orgcsbsju.edulibretexts.orglibretexts.org The optical rotation for L-threose (a related compound often discussed alongside threitol) is reported as [α]D = +4.6 (c, 6 in H₂O). csbsju.edulibretexts.orglibretexts.org For this compound itself, an optical rotation of [α]D²⁰ = +14 ± 1° (C=2 in ethanol) has been reported. chemimpex.com

Table 1: Physical Properties of this compound and D-Threitol

| Property | This compound | D-Threitol |

| Molecular Formula | C₄H₁₀O₄ | C₄H₁₀O₄ |

| Molecular Weight | 122.12 g/mol | 122.12 g/mol |

| Melting Point | 87-90 °C chemimpex.com (generally 88-90 °C csbsju.edulibretexts.org) | 88-90 °C wikipedia.orgcsbsju.edulibretexts.org |

| Optical Activity | Optically active csbsju.edulibretexts.orgchemimpex.comontosight.ai | Optically active, opposite rotation csbsju.edu |

| Optical Rotation | [α]D²⁰ = +14 ± 1° (C=2 in ethanol) chemimpex.com | [α]D = -4.0 (c, 7 in H₂O) for D-threose csbsju.edulibretexts.org |

| Absolute Configuration | (2S,3S) fishersci.caiucr.org | (2R,3R) wikipedia.orgiucr.org |

Conformational Analysis of this compound in Different States

The conformational landscape of this compound is complex due to the presence of four hydroxyl groups, which can engage in extensive intramolecular and intermolecular hydrogen bonding. uc.pt Density Functional Theory (DFT) calculations have been crucial in elucidating these conformational preferences. uc.ptuc.ptnih.govebi.ac.uknih.gov

Gas Phase Conformations and Intramolecular Hydrogen Bonding

In the gas phase, theoretical studies using DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) indicate that this compound predominantly exists in two main conformers. uc.ptnih.govebi.ac.ukresearchgate.net These conformers are significantly stabilized by a cyclic system of four intramolecular hydrogen bonds that involve all four hydroxyl groups. uc.ptnih.govebi.ac.ukresearchgate.net This strong intramolecular hydrogen bonding network contributes to the lower enthalpy of threitol in the gas phase compared to erythritol (B158007). uc.ptnih.gov

Structurally, while erythritol conformers often exhibit a gauche configuration for the carbon-carbon backbone torsion, threitol conformers preferentially adopt a trans configuration for the CCCC backbone. uc.pt This difference in backbone conformation, along with the varying strengths and numbers of intramolecular interactions, leads to notable energy differences between the two isomers. uc.pt

Conformational Stability and Energy Landscapes

The conformational stability of this compound, like other polyols, is discussed in terms of electronic energy and Gibbs energy. uc.ptnih.govebi.ac.ukresearchgate.net Studies have shown that the differences in the enthalpy of sublimation between this compound and erythritol (approximately 17 kJ mol⁻¹ at 298.15 K) are primarily attributed to differences in the enthalpy of conformational change (around 13 kJ mol⁻¹). uc.ptnih.gov This suggests that the energy required for this compound to change from its crystal lattice conformation to its most stable gas-phase form is a major factor. The higher strength of intramolecular hydrogen bonds in this compound in the gas phase is a key reason for its lower enthalpy compared to erythritol. uc.ptnih.gov

The concept of an "energy landscape" describes the multidimensional surface that outlines the various possible conformations of a molecule and their corresponding energies. nih.govyale.edu For molecules like this compound, this landscape features multiple energy minima, representing stable or metastable conformational states. nih.govyale.edu The transitions between these states are influenced by energy barriers. nih.gov

Solution-Phase Conformational Dynamics

The conformational behavior of this compound changes significantly when it transitions from the gas phase to an aqueous solution. Molecular dynamics simulations have revealed that the conformers predominant in the gas phase, characterized by a cyclic and cooperative hydrogen bonding network (e.g., gtg conformers), largely disappear in aqueous solution. amazonaws.com This is because these highly intramolecularly bonded arrangements are unfavorable for interaction with water. amazonaws.com

Instead, in aqueous solution, this compound adopts other conformations, such as gg'g', g'tg', or g'tg, which exhibit less intramolecular hydrogen bonding and are more amenable to interactions with the solvent. amazonaws.com These findings are supported by computed NMR proton-proton coupling parameters, which show good agreement with experimental results. researchgate.netrsc.orgrsc.orgsemanticscholar.org The hydration structure and dynamics of this compound in solution have also been investigated, analyzing the orientation of water molecules and hydrogen-bond lifetimes, indicating higher mobility of water surrounding the solute compared to bulk water. rsc.orgrsc.org

Comparative Stereochemistry with Erythritol

This compound and erythritol are diastereomers of 1,2,3,4-butanetetrol, a four-carbon sugar alcohol. uc.ptwikipedia.orgiucr.orglibretexts.orglibretexts.orguc.pt They share the same molecular formula (C₄H₁₀O₄) but differ in the spatial arrangement of their atoms. wikipedia.orgatamanchemicals.comfishersci.campg.de

Diastereomeric Relationships and Symmetry Considerations

The fundamental difference between this compound and erythritol lies in their symmetry and resulting optical activity. This compound is a chiral compound, meaning it is non-superimposable on its mirror image (D-threitol). iucr.orgcsbsju.edulibretexts.orglibretexts.orglibretexts.orgwikipedia.org This chirality arises from its two chiral centers, which are configured in a way that prevents an internal plane of symmetry. iucr.orglibretexts.org

In contrast, erythritol is a meso compound. iucr.orgcsbsju.edulibretexts.orglibretexts.orglibretexts.orgwikipedia.org Despite possessing two chiral centers, erythritol is achiral and optically inactive because it contains an internal plane of symmetry. iucr.orgcsbsju.edulibretexts.orglibretexts.orglibretexts.orgwikipedia.org This internal symmetry causes the rotation of plane-polarized light by one chiral center to be canceled out by the opposite rotation of the other chiral center within the same molecule. csbsju.edulibretexts.orglibretexts.org Therefore, erythritol does not have enantiomers, as its mirror image is superimposable upon itself. csbsju.edulibretexts.orglibretexts.org

Table 2: Comparative Stereochemistry of this compound and Erythritol

| Feature | This compound | Erythritol |

| Classification | Chiral compound | Meso compound (achiral) |

| Optical Activity | Optically active csbsju.edulibretexts.orgchemimpex.comontosight.ai | Optically inactive csbsju.edulibretexts.orglibretexts.orgatamanchemicals.com |

| Chiral Centers | Two (2S,3S) fishersci.caiucr.org | Two (2R,3S) or (2S,3R) csbsju.eduiucr.orgatamanchemicals.commpg.de |

| Internal Symmetry | No internal plane of symmetry iucr.orglibretexts.org | Internal plane of symmetry iucr.orgcsbsju.edulibretexts.orglibretexts.orglibretexts.org |

| Relationship | Enantiomer of D-threitol wikipedia.orgiucr.orgcsbsju.edulibretexts.orglibretexts.org | Diastereomer of threitol uc.ptwikipedia.orgiucr.orglibretexts.orglibretexts.orguc.pt |

| Melting Point | 87-90 °C wikipedia.orgcsbsju.educhemimpex.comlibretexts.orglibretexts.org | 121 °C csbsju.edulibretexts.orglibretexts.orgatamanchemicals.com |

Impact of Stereoisomerism on Chemical Behavior and Reactivity

Stereoisomerism, the phenomenon where molecules possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space, profoundly influences the chemical behavior and reactivity of compounds. This compound (C₄H₁₀O₄), a four-carbon sugar alcohol, serves as a compelling example to illustrate these effects, particularly when compared to its stereoisomers: D-Threitol and Erythritol. Both this compound and D-Threitol are enantiomers, meaning they are non-superimposable mirror images of each other. Erythritol, on the other hand, is a diastereomer of both L- and D-Threitol and is characterized as a meso compound, possessing internal symmetry that renders it optically inactive despite having chiral centers. chemicalland21.comwikipedia.orglibretexts.org

The distinct spatial arrangements of hydroxyl groups in these isomers lead to notable differences in their physical properties. While enantiomers typically exhibit identical physical properties except for their interaction with plane-polarized light (optical rotation), diastereomers possess different physical properties. wikipedia.orglibretexts.org

Table 1: Comparative Physical Properties of Threitol Stereoisomers

| Property | This compound | D-Threitol | Erythritol |

| Appearance | White to almost white powder/crystal chemicalland21.comchemimpex.com | White crystalline solid nih.govscbt.comchemicalbook.com | White crystalline powder alfachemic.com |

| Melting Point (°C) | 87-91 chemicalland21.comchemimpex.com | 88-90 scbt.comchemicalbook.com | 121-126 libretexts.orgalfachemic.comm-chemical.co.jpchemicalbook.com |

| Specific Rotation [α]²⁰/D | +12.0 to +15.0 deg (C=2, EtOH) chemimpex.com | -14 deg (C=2, EtOH) | No optical rotation (meso compound) libretexts.orgchemicalbook.com |

| Solubility | Soluble in water and alcohol biosynth.com | Miscible with water scbt.com | Soluble in water (approx. 370 g/L at 25°C) chemicalbook.com |

As shown in Table 1, this compound and D-Threitol share very similar melting points, as expected for enantiomers. chemicalland21.comchemimpex.comscbt.comchemicalbook.com However, their optical rotations are equal in magnitude but opposite in sign, with this compound showing a positive rotation and D-Threitol a negative rotation when measured under similar conditions. chemimpex.com In contrast, Erythritol exhibits a significantly higher melting point and is optically inactive due to its meso nature. libretexts.orgalfachemic.comm-chemical.co.jpchemicalbook.com These differences in physical properties underscore the impact of stereochemical configuration on intermolecular forces and crystal packing.

Beyond physical attributes, stereoisomerism critically influences chemical reactivity, particularly in enzyme-catalyzed reactions. Enzymes are highly specific biological catalysts, and their active sites are often chiral, leading to stereoselective interactions with substrates. This means that an enzyme may preferentially bind to and transform one stereoisomer over another, or even exclusively react with a single stereoisomer. wikipedia.orgnih.gov

Research findings highlight this stereoselectivity:

A Glycerol (B35011) Dehydrogenase (GlyDH) from Gluconobacter oxydans has been observed to catalyze the enantioselective oxidation of various sugar alcohols. Specifically, this enzyme was found to convert L-arabitol and this compound into their corresponding sugars, while the D-enantiomers were not substrates for the reaction, demonstrating the enzyme's enantioselectivity. uni-duesseldorf.de

Studies involving Mycobacterium smegmatis have shown its ability to utilize D-threitol, this compound, and erythritol, indicating the presence of metabolic pathways capable of processing these stereoisomers. nih.govpnas.org

The enzyme xylitol (B92547) dehydrogenase (XDH) from Scheffersomyces stipitis has demonstrated the capacity to convert erythritol into erythrulose (B1219606) and subsequently to threitol in vitro. frontiersin.org

Even in immunological contexts, stereochemical differences are recognized. Enzyme-linked immunosorbent assay (ELISA) inhibition studies using antibodies specific to erythritol revealed that D-Threitol and this compound had distinct cross-reactivities of approximately 15% and 11%, respectively, compared to erythritol. This indicates that biological systems, such as antibodies, can differentiate between these closely related stereoisomers based on their unique three-dimensional structures. ebi.ac.uk

The ability of enzymes to discriminate between stereoisomers is fundamental to biological processes and is also exploited in synthetic chemistry for the production of enantiomerically pure compounds, where this compound can serve as a chiral building block. chemimpex.com The precise fit required for enzyme-substrate interactions means that even subtle differences in spatial arrangement, as seen between this compound, D-Threitol, and Erythritol, can lead to significant variations in reaction rates, product outcomes, and biological recognition.

Advanced Synthetic Methodologies for L Threitol and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis routes for L-threitol often leverage readily available chiral precursors, enabling the construction of the desired stereochemistry with high precision.

This compound is commonly synthesized from L-tartaric acid, a naturally abundant and inexpensive chiral starting material. A prominent method involves the catalytic hydrogenation of L-tartaric acid to yield this compound cenmed.com. This transformation is a cornerstone for accessing this compound on a larger scale. For instance, the multi-step synthesis of 1,4-di-O-benzyl-L-threitol frequently initiates from L-(+)-tartaric acid fishersci.cachemspider.comfishersci.ca. The synthetic sequence often proceeds via the intermediate 2,3-O-isopropylidene-L-threitol, which is then further derivatized . Similarly, D-threitol derivatives can be prepared from commercially available D-tartaric acid, showcasing the versatility of this precursor for both enantiomeric forms .

Beyond tartaric acid, this compound and its derivatives can also be derived from other carbohydrate sources. For example, 2-C-methyl-L-threitol has been synthesized from sugars such as D-glucose and D-galactose thegoodscentscompany.comfishersci.ca. Furthermore, this compound has been incorporated into the synthesis of sugar-derived crown ethers, demonstrating its utility as a chiral building block in more complex macrocyclic structures mpg.delabsolu.ca.

The inherent chirality of precursors like L-tartaric acid dictates the stereoselectivity in the synthesis of this compound and its derivatives. This intrinsic stereocontrol is a key advantage of these routes .

Advanced stereoselective strategies include:

Total Synthesis of Natural Products: this compound derivatives serve as crucial intermediates in the enantioselective total synthesis of various natural products. For instance, (+)-altholactone has been synthesized enantioselectively from diethyl L-tartrate via an this compound derivative, with additional stereogenic centers introduced through a highly stereoselective hydroboration-oxidation sequence.

Carbon-Carbon Bond Formation: Stereoselective cenmed.comfishersci.ca-Wittig rearrangement of allylic stannyl (B1234572) ethers derived from an isopropylidene this compound derivative has been explored for the precise formation of carbon-carbon bonds.

2-Amino Sugar Synthesis: A flexible synthetic route to various 2-amino sugar stereoisomers initiates from D- and L-epoxythreitol, which are themselves synthesized from D- and L-tartaric acid, respectively. This approach employs Sharpless epoxidation as a highly stereoselective method for introducing new chiral centers.

Chiral Phase Transfer Catalysis: this compound-based lariat (B8276320) ethers, synthesized from diethyl L-tartrate, have demonstrated efficacy as enantioselective phase transfer catalysts in asymmetric Michael addition reactions. These catalysts can achieve good to excellent enantioselectivities, with reported enantiomeric excess (ee) values of up to 90% and 95% in specific Michael additions labsolu.ca.

Table 1: Enantioselectivity in Michael Additions using this compound-based Crown Ethers

| Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

| Michael Addition | 2-nitropropane (B154153) to trans-chalcone | >90% | labsolu.ca |

| Michael Addition | Diethyl acetamidomalonate with β-nitrostyrene | 95% | |

| Cyclopropanation (MIRC reaction) | Chalcone (B49325) and benzylidene-malononitriles | Up to 99% |

This compound's polyol structure allows for various derivatizations, which are crucial for tailoring its properties for specific synthetic applications. These derivatives often serve as protected forms or as chiral auxiliaries.

Protection of the hydroxyl groups in this compound is a common strategy to enable selective reactions at specific positions or to enhance solubility and stability.

1,4-Di-O-benzyl-L-threitol: This is a widely utilized protected derivative fishersci.cachemspider.comfishersci.ca. Its synthesis typically involves the selective protection of the 2,3-hydroxyl groups as an isopropylidene acetal (B89532), followed by benzylation of the primary 1,4-hydroxyls, and subsequent deprotection of the acetal. This sequence ensures regioselectivity in the benzylation step.

2,3-O-isopropylidene-L-threitol: This acetal is a key intermediate in the synthesis of 1,4-di-O-benzyl-L-threitol, allowing for differential reactivity of the hydroxyl groups .

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol: Another important protected derivative, this compound is synthesized by protecting the internal hydroxyl groups with an isopropylidene group, followed by tosylation of the terminal hydroxyls. The tosyl groups are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions.

This compound and its derivatives are highly valued as chiral auxiliaries and building blocks in asymmetric synthesis, enabling the creation of enantiomerically pure compounds vital for pharmaceuticals and other fine chemicals labsolu.ca.

Enantiopure Compound Production: this compound's defined stereochemistry allows it to act as an effective precursor for various complex molecules, playing a critical role in controlling the chirality of the final product.

Chiral Crown Ethers: this compound-based crown ethers have been successfully employed as chiral phase transfer catalysts. For instance, they facilitate Michael addition reactions with high enantioselectivity, as demonstrated by enantiomeric excesses exceeding 90% in the addition of 2-nitropropane to trans-chalcone labsolu.ca.

Chiral Templates for Axial Chirality: 1,4-Di-O-benzyl-L-threitol has been utilized as a chiral template in the asymmetric synthesis of axially chiral biaryls. Through sequential etherification of 2,2',6,6'-tetrahydroxybiphenyl under Mitsunobu conditions, this auxiliary exclusively yields desymmetrized biphenyldiols with S-axial chirality. Subsequent cyclization and removal of the auxiliary provide enantiopure biaryls.

Derivatization for Enhanced Utility in Organic Synthesis

Synthesis of Protected this compound Derivatives

Enzymatic and Biocatalytic Synthesis of this compound

Enzymatic and biocatalytic methods offer a "green" alternative for this compound synthesis, characterized by mild reaction conditions, high specificity, and reduced byproduct formation.

A notable development in this area is the one-pot enzymatic cascade reaction for converting formaldehyde (B43269) (a C1 feedstock) into this compound. This cascade proceeds through a series of enzyme-catalyzed steps:

Carboligation: Formaldehyde undergoes carboligation catalyzed by formolase and fructose-6-phosphate (B1210287) aldolase, leading to the formation of L-erythrulose.

Reduction: A newly identified this compound dehydrogenase then catalyzes the reduction of L-erythrulose to this compound, with NADH serving as a crucial coenzyme.

To ensure the sustainability and efficiency of this process, various NADH regeneration systems have been investigated. These include systems based on the oxidation of glycerol (B35011) catalyzed by glycerol dehydrogenase, or the use of methanol (B129727) dehydrogenase in conjunction with isopropanol (B130326).

Research findings indicate significant yields for this biocatalytic approach:

One-pot system: A concentration of 405.7 mM (49.6 g L⁻¹) of this compound was achieved from formaldehyde in a one-pot reaction system incorporating a self-sufficient NADH recycling system based on glycerol oxidation.

Two-step system: The highest reported yield was 89.4% (251.3 mM) of this compound from formaldehyde in a one-pot two-step reaction system, where NADH was efficiently recycled using methanol dehydrogenase and isopropanol.

Table 2: Enzymatic Synthesis of this compound from Formaldehyde

| Starting Material | Enzymes Involved | Coenzyme Regeneration System | This compound Yield (mM) | This compound Yield (g L⁻¹) | Reference |

| Formaldehyde | Formolase, Fructose-6-phosphate aldolase, this compound dehydrogenase | Glycerol dehydrogenase | 405.7 | 49.6 | |

| Formaldehyde | Formolase, Fructose-6-phosphate aldolase, this compound dehydrogenase | Methanol dehydrogenase, Isopropanol | 251.3 (89.4% yield) | N/A |

Other biocatalytic strategies for this compound synthesis include the use of xylitol (B92547) dehydrogenase from Guinea-pig liver to convert L-erythrulose to this compound in vitro, and aldo-keto reductase for the reduction of L-threose to this compound. These enzymatic methods are generally performed under mild conditions (e.g., 30 °C and pH 7.4), leading to minimal side products and presenting a green and promising strategy for this compound production compared to traditional chemical synthesis.

One-Pot Enzymatic Cascade Reactions for this compound Production

Conversion from Formaldehyde and Other C1 Feedstocks

A significant breakthrough in this compound synthesis involves its enzymatic conversion from C1 feedstocks, particularly formaldehyde. researcher.lifersc.orgrsc.orgresearchgate.net This cascade reaction typically proceeds in two main stages:

Carboligation of Formaldehyde to L-Erythrulose: This initial step is catalyzed by a combination of formolase and fructose-6-phosphate aldolase. rsc.orgrsc.orgresearchgate.net Formolase facilitates the carbon-carbon bond formation from formaldehyde, leading to the generation of L-erythrulose. rsc.orgresearchgate.net

Reduction of L-Erythrulose to this compound: Subsequently, a newly identified this compound dehydrogenase catalyzes the conversion of L-erythrulose into this compound. rsc.orgrsc.org This step requires NADH as a coenzyme. rsc.orgrsc.org

To ensure the continuous operation and efficiency of the cascade, robust NADH regeneration systems are crucial. Researchers have investigated and implemented various strategies for NADH recycling, including:

Glycerol Oxidation System: Utilizing glycerol dehydrogenase (GldA) to oxidize glycerol, thereby regenerating NADH. This system achieved 405.7 mM (49.6 g L⁻¹) this compound from formaldehyde. rsc.orgrsc.org

Methanol Dehydrogenase and Isopropanol System: An alternative two-step system involving methanol dehydrogenase and isopropanol for efficient NADH recycling resulted in a high this compound yield of 89.4% (251.3 mM). rsc.orgrsc.org

The use of formaldehyde as a C1 resource offers a green and promising strategy for this compound production, highlighting the potential of enzymatic cascade reactions for synthesizing valuable compounds from readily available, low-cost carbon sources. researcher.lifersc.orgresearchgate.net

| Feedstock | Enzymes Involved | NADH Regeneration System | This compound Titer (mM) | This compound Yield (%) | Reference |

|---|---|---|---|---|---|

| Formaldehyde | Formolase, Fructose-6-phosphate aldolase, this compound dehydrogenase | Glycerol/Glycerol Dehydrogenase | 405.7 | 54.09 | rsc.orgrsc.org |

| Formaldehyde | Formolase, Fructose-6-phosphate aldolase, this compound dehydrogenase | Methanol Dehydrogenase/Isopropanol | 251.3 | 89.4 | rsc.orgrsc.org |

Enzyme Discovery and Engineering for this compound Synthesis

The efficiency and economic viability of enzymatic this compound synthesis are highly dependent on the properties of the biocatalysts involved. Enzyme discovery and engineering play a pivotal role in optimizing these processes. researcher.liferesearchgate.netnih.gov

Formolase Variants: Research has focused on engineering formolase variants to improve their catalytic activity and resistance to high concentrations of formaldehyde, a common challenge when using C1 feedstocks. researchgate.netresearchgate.net For instance, an engineered formolase variant demonstrated a 19-fold improvement in activity and enhanced formaldehyde resistance (up to 500 mM), also altering the main product from glycolaldehyde (B1209225) to dihydroxyacetone. researchgate.net

This compound Dehydrogenase: The identification and characterization of novel this compound dehydrogenases are crucial for the efficient reduction of L-erythrulose to this compound. rsc.orgrsc.org

Microbial Production of D-Threitol and this compound

Microbial fermentation offers a sustainable and cost-effective alternative for the production of sugar alcohols, including D-threitol and this compound. frontiersin.orgmdpi.com D-threitol, a diastereoisomer of erythritol (B158007), is naturally produced by some osmotolerant yeasts as an osmoprotective agent and finds applications in various industries, including green chemistry, food, and pharmaceuticals. frontiersin.orgmdpi.comnih.govgenscript.com

Engineered Microorganisms (e.g., Yarrowia lipolytica) for Polyol Production

The oleaginous yeast Yarrowia lipolytica has emerged as a key microorganism for the production of polyols, including D-threitol, through metabolic engineering. frontiersin.orgmdpi.comnih.govgenscript.com

Role of Xylitol Dehydrogenase (XDH): A significant strategy involves the overexpression of the xylitol dehydrogenase gene (Ss-XDH) from Scheffersomyces stipitis. This enzyme efficiently catalyzes the conversion of erythritol to erythrulose (B1219606), which is then further reduced to threitol. frontiersin.orgmdpi.comnih.govgenscript.com

Production from Glucose: By overexpressing Ss-XDH in an erythritol-producing Y. lipolytica strain, a D-threitol titer of 112 g/L with a yield of 0.37 g/g from glucose was achieved. frontiersin.orgmdpi.comnih.govgenscript.com

Byproduct Management: A common challenge in this process is the co-production and accumulation of mannitol (B672) due to the upregulation of the mannitol dehydrogenase encoding gene. frontiersin.orgnih.govgenscript.com To address this, a two-step process has been developed, involving the co-culture of Candida parapsilosis. C. parapsilosis can catabolize mannitol and erythritol but not threitol, facilitating the purification of D-threitol to high purity (e.g., 98%). frontiersin.orgmdpi.comnih.govgenscript.com

| Microorganism | Engineered Gene/Enzyme | Feedstock | D-Threitol Titer (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|---|

| Yarrowia lipolytica | Ss-XDH (Xylitol Dehydrogenase from Scheffersomyces stipitis) | Glucose | 112 | 0.37 | frontiersin.orgnih.govgenscript.com |

Bioconversion from Glucose and Erythritol

The bioconversion of common sugars like glucose and erythritol into threitol is a key aspect of microbial production.

From Glucose: Engineered Y. lipolytica strains can efficiently convert glucose into D-threitol, as demonstrated by the high titers and yields achieved through the overexpression of specific enzymes like Ss-XDH. frontiersin.orgmdpi.comnih.govgenscript.com

From Erythritol: D-threitol can be synthesized from erythritol, with erythrulose as an intermediate, primarily through the action of xylitol dehydrogenase (XDH). frontiersin.orgmdpi.comnih.govgenscript.com

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): In some organisms, such as the Alaskan beetle Upis ceramboides, threitol is synthesized from erythrose 4-phosphate, a C4 intermediate of the pentose phosphate pathway. In this pathway, the C-3—C-6 carbons of glucose are converted into the C-1—C-4 carbons of threitol. nih.gov This highlights a natural biosynthetic route for threitol from glucose.

Green Chemistry Principles in this compound Production

Green chemistry is a field focused on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances, reduce the consumption of non-renewable resources, and prevent pollution. wikipedia.org The development of advanced synthetic methodologies for this compound, particularly enzymatic and microbial approaches, strongly aligns with these principles. researcher.lifersc.orgwikipedia.org

Minimized Waste and Byproducts: Unlike traditional chemical synthesis methods that often produce a mixture of products and require extensive purification, enzymatic cascade reactions and microbial fermentation are designed to be highly selective, leading to trivial side products. rsc.orgrsc.orgd-nb.info This significantly reduces waste generation, a core principle of green chemistry ("prevention over treatment"). wikipedia.org

Mild Reaction Conditions: Enzymatic syntheses of this compound are conducted under mild temperatures (e.g., 30 °C) and near-neutral pH (e.g., pH 7.4), contrasting sharply with the harsh conditions (high pressure and temperature) typically required for chemical hydrogenation of tartaric acid, which can also yield a mixture of erythritol and threitol. rsc.orgd-nb.infotandfonline.com This reduces energy consumption and the need for specialized, energy-intensive equipment. rsc.orgwikipedia.org

Renewable Feedstocks: The utilization of C1 compounds like formaldehyde and abundant sugars such as glucose and erythritol as starting materials for this compound production exemplifies the use of renewable resources, moving away from fossil-based feedstocks. researcher.lifersc.orgmdpi.comwikipedia.org

Atom Economy: Enzymatic and microbial processes tend to have high atom economy, meaning a larger proportion of the atoms from the starting materials are incorporated into the final product, further minimizing waste. wikipedia.org

These biotechnological advancements represent a significant step towards the sustainable and environmentally responsible production of this compound, embodying the tenets of green chemistry.

Biological Roles and Metabolism of L Threitol

Natural Occurrence and Physiological Significance

L-Threitol is a naturally occurring polyol found in various organisms, where it contributes to their physiological adaptation and survival.

This compound is present in the edible basidiomycete fungus Armillaria mellea, commonly known as honey fungus wikipedia.org. Armillaria mellea is a widespread plant pathogen that causes root rot in numerous plant species wikipedia.org. Beyond its role in fungi, this compound is also found in the Alaskan beetle, Upis ceramboides wikipedia.org. This beetle is renowned for its exceptional cold-hardiness, enduring extreme sub-zero temperatures nih.gov.

In Upis ceramboides, this compound functions as a crucial cryoprotectant, acting as an antifreeze agent wikipedia.org. The accumulation of this compound, alongside sorbitol, is fundamental to the beetle's remarkable ability to tolerate freezing temperatures as low as -60 °C during midwinter nih.gov. Cryoprotectants achieve their protective effect by lowering the freezing point of water, thereby preventing the formation of damaging intracellular ice crystals within an organism's cells preprints.org. They also contribute to lowering the supercooling point, enabling organisms to maintain body fluids in a liquid state even below their freezing point preprints.org. Upis ceramboides is notable for accumulating high concentrations of threitol, reaching approximately 250 mM in its hemolymph nih.govresearchgate.net.

Table 1: Natural Occurrence and Physiological Significance of this compound

| Organism | Role of this compound | Concentration (if available) |

| Armillaria mellea | Naturally occurring sugar alcohol | Not specified |

| Upis ceramboides | Cryoprotectant (antifreeze agent) | ~250 mM nih.govresearchgate.net |

This compound in Fungi and Insects (e.g., Armillaria mellea, Upis ceramboides)

Biosynthetic Pathways of Threitol

The biosynthesis of this compound involves specific metabolic precursors and enzymatic steps, often integrating with established carbohydrate metabolic pathways.

Research in Upis ceramboides using 13C-labeled glucose isotopomers has demonstrated that carbons 3-6 of glucose are incorporated into carbons 1-4 of threitol nih.govresearchgate.net. This labeling pattern is characteristic of 4-carbon saccharides derived from the pentose (B10789219) phosphate (B84403) pathway (PPP) nih.gov. In vitro studies further support that threitol is synthesized from erythrose 4-phosphate, a C4 intermediate of the PPP nih.govresearchgate.net. Erythrose 4-phosphate subsequently undergoes epimerization and/or isomerization to form threose 4-phosphate nih.govresearchgate.net. The pentose phosphate pathway is a vital metabolic route that operates in parallel to glycolysis, serving as a significant source for NADPH generation and the production of pentose sugars required for nucleotide synthesis wikipedia.orgnih.govnih.gov. The non-oxidative branch of the PPP is particularly relevant, facilitating the interconversion of sugars, including the formation of erythrose 4-phosphate nih.govnih.govnih.gov.

Following the formation of threose 4-phosphate, its conversion to threitol involves a two-step enzymatic process. First, it is reduced by a NADPH-dependent polyol dehydrogenase. Subsequently, a sugar phosphatase dephosphorylates the resulting threitol 4-phosphate to yield threitol nih.govresearchgate.net. Threitol 4-phosphate is observed to be the preferred substrate for the sugar phosphatase(s), which selectively promotes threitol synthesis over that of erythritol (B158007) nih.govresearchgate.net. In an alternative enzymatic cascade reaction, a newly identified this compound dehydrogenase has been shown to convert L-erythrulose into this compound, utilizing NADH as a coenzyme rsc.org. Additionally, xylitol (B92547) dehydrogenase from Scheffersomyces stipitis has demonstrated the ability to efficiently catalyze the formation of D-threitol from erythritol, with erythrulose (B1219606) serving as an intermediate genscript.com.

Metabolic Precursors and Intermediates (e.g., Pentose Phosphate Pathway)

Catabolism and Degradation Pathways of Threitol

Organisms possess specific pathways for the catabolism and degradation of threitol, enabling its utilization as a carbon source.

The bacterium Mycobacterium smegmatis is capable of utilizing this compound as its sole carbon source uniprot.org. In this organism, the degradation pathway of this compound involves the enzyme L-erythrulose 1-kinase (lerK), which phosphorylates L-erythrulose to L-erythrulose-1-phosphate uniprot.org. This kinase exhibits a preference for L-erythrulose as its substrate uniprot.org. For the D-stereoisomer, D-threitol degradation in M. smegmatis is facilitated by D-threitol dehydrogenase (dthD), an enzyme that catalyzes the NAD-dependent reversible oxidation of D-threitol to D-erythrulose uniprot.org. This enzymatic activity enables M. smegmatis to grow on D-threitol as its exclusive carbon source uniprot.org. Databases such as MetaCyc have documented bacterial degradation pathways for this compound oup.com. In humans, D-threitol is recognized as the primary end product of D-xylose metabolism, with its production thought to occur via the glucuronate pathway nih.govhmdb.ca. Furthermore, in plants, L-threonate, a degradation product of ascorbate, is metabolized through a pathway that includes a protein containing L-threonate metabolizing domains (LTD), which exhibits L-threonate dehydrogenase (LtnD) activity biorxiv.org.

Table 2: Key Enzymes in Threitol Metabolism

| Enzyme Name | Role in Pathway | Substrate(s) | Product(s) | Coenzyme (if applicable) |

| Polyol Dehydrogenase | Biosynthesis | Threose 4-phosphate | Threitol | NADPH nih.govresearchgate.net |

| Sugar Phosphatase | Biosynthesis | Threitol 4-phosphate | Threitol | N/A nih.govresearchgate.net |

| This compound Dehydrogenase | Biosynthesis | L-Erythrulose | This compound | NADH rsc.org |

| Xylitol Dehydrogenase | Biosynthesis | Erythritol, Erythrulose | D-Threitol | N/A genscript.com |

| L-erythrulose 1-kinase (lerK) | Catabolism | L-Erythrulose | L-erythrulose-1-phosphate | ATP uniprot.org |

| D-threitol dehydrogenase (dthD) | Catabolism | D-Threitol | D-Erythrulose | NAD+ uniprot.org |

| L-threonate dehydrogenase (LtnD) | Catabolism (L-threonate) | L-Threonate | N/A | N/A biorxiv.org |

Enzymes Involved in Threitol Catabolism (e.g., Sorbitol Dehydrogenase)

A primary enzyme implicated in the catabolism of this compound is Sorbitol Dehydrogenase (SORD), also known as L-iditol 2-dehydrogenase (EC 1.1.1.14). uniprot.orgolink.comactivemotif.comnih.gov SORD is a polyol dehydrogenase that catalyzes the reversible NAD+-dependent oxidation of various sugar alcohols. uniprot.orgolink.comactivemotif.com Specifically, SORD is active with this compound as a substrate, converting it to L-erythrulose. uniprot.orgolink.comactivemotif.com This enzyme is a tetrameric, NAD-specific enzyme containing one zinc atom per subunit. nih.gov Human liver sorbitol dehydrogenase exhibits a broad substrate specificity, catalyzing the oxidation of a secondary alcohol group in polyol substrates such as sorbitol, xylitol, and this compound. nih.gov Its function extends to the metabolism of secondary alcohols, including the stereospecific oxidation of (2R,3R)-2,3-butanediol. nih.gov SORD is a key component of the polyol pathway, an alternative route for glucose metabolism that interconverts glucose and fructose (B13574) via sorbitol. uniprot.orgolink.comactivemotif.com

In microbial contexts, such as in Mycobacterium smegmatis, novel pathways for this compound catabolism have been discovered. doi.orgacs.orgnih.govacs.org These pathways involve enzymes like erythritol/L-threitol dehydrogenase (e.g., MSMEG_3265) which oxidizes this compound to L-erythrulose. doi.orgacs.org Subsequent steps in M. smegmatis this compound catabolism involve L-erythrulose kinase (e.g., MSMEG_6788) and L-erythrulose-4P epimerase (e.g., MSMEG_6785), which converts L-erythrulose-4P to D-erythrulose-4P. doi.orgacs.org

Table 1: Key Enzymes in this compound Catabolism and Their Reactions

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Cofactor | Source/Context |

| Sorbitol Dehydrogenase (SORD) | 1.1.1.14 | This compound | L-Erythrulose | NAD+ | Human, Broad Substrate |

| Erythritol/L-Threitol Dehydrogenase | - | This compound | L-Erythrulose | NAD+/NADH | Mycobacterium smegmatis |

| L-Erythrulose Kinase | - | L-Erythrulose | L-Erythrulose-4P | ATP | Mycobacterium smegmatis |

| L-Erythrulose-4P Epimerase | - | L-Erythrulose-4P | D-Erythrulose-4P | - | Mycobacterium smegmatis |

Comparative Catabolism of Threitol and Erythritol

Both this compound and erythritol are C4-polyols (tetritols), and their metabolic pathways can share similarities or exhibit distinct characteristics depending on the organism. doi.orgnih.gov Research on Mycobacterium smegmatis has revealed that this bacterium utilizes novel pathways for the catabolism of D-threitol, this compound, and erythritol. nih.govacs.org While these pathways are distinct, they can share identical enzymatic steps. nih.gov For instance, the erythritol/L-threitol dehydrogenase (MSMEG_3265) in M. smegmatis is involved in the oxidation of both erythritol and this compound. acs.org Growth experiments have shown that deletion mutants of genes encoding these enzymes are defective in growth when provided with erythritol or this compound as the sole carbon source, confirming their role in catabolism. acs.org The discovery of these pathways in M. smegmatis highlights how integrated bioinformatic and experimental strategies can elucidate novel metabolic routes, especially in understanding how microorganisms process various sugar alcohols. nih.govacs.orgnih.gov

This compound in Human Metabolism and Disease

This compound and related polyols are involved in human metabolism, and their dysregulation or accumulation can be associated with various metabolic disorders.

Xylose Catabolism and Polyol Pathway

In human metabolism, D-threitol, the enantiomer of this compound, is considered a minor end product of D-xylose metabolism. hmdb.ca Xylose, an aldopentose, is metabolized through an oxidoreductase pathway, often referred to as the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway. nih.gov In this pathway, D-xylose is initially reduced to xylitol by xylose reductase (EC 1.1.1.307, EC 1.1.1.431), utilizing NADH or NADPH as a cofactor. nih.govrcsb.orggenome.jprcsb.org Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH), using NAD+ as a cofactor. nih.gov D-xylulose is then phosphorylated by xylulose kinase to D-xylulose-5-phosphate, which can enter the pentose phosphate pathway. nih.gov

The polyol pathway, involving aldose reductase and sorbitol dehydrogenase (SORD), is crucial in carbohydrate metabolism. researchgate.net While primarily known for converting glucose to sorbitol and then to fructose, this pathway also processes other sugar alcohols. Sorbitol dehydrogenase, as discussed, can oxidize this compound to L-erythrulose. uniprot.orgolink.comactivemotif.com Another enzyme, L-xylulose reductase (EC 1.1.1.10), catalyzes the reversible reaction between xylitol and L-xylulose. wikipedia.org This enzyme is involved in the uronate cycle and plays a role in carbohydrate and glucose metabolism. wikipedia.org

Association with Metabolic Disorders and Enzyme Deficiencies

Abnormal concentrations of various polyols in body fluids, including threitol, are indicative of several inborn errors of metabolism. hmdb.camedscape.comresearchgate.net One notable condition is pentosuria, a benign chemical anomaly caused by a deficiency in L-xylulose reductase. wikipedia.orgmedscape.comwikipedia.org In individuals with pentosuria, L-xylulose accumulates in the urine. wikipedia.org Historically, this accumulation of a reducing sugar like L-xylulose led to misdiagnoses of diabetes in affected patients. wikipedia.org

Beyond pentosuria, other metabolic disorders associated with carbohydrate metabolism derangements, such as diabetes mellitus and galactosemia, can also exhibit variations in urinary polyol levels. hmdb.camedscape.com For instance, the polyol pathway, which includes SORD, is believed to be involved in the etiology of diabetic complications like neuropathy and retinopathy, induced by hyperglycemia. uniprot.orgolink.comactivemotif.comresearchgate.net

A recently identified rare, progressive genetic disease is Sorbitol Dehydrogenase (SORD) deficiency. appliedtherapeutics.com This condition arises when individuals are missing a key enzyme (SORD) necessary to process sorbitol. appliedtherapeutics.com Without functional SORD, sorbitol accumulates to toxic levels in the body, leading to significant weakness and disability, often presenting with neuromuscular symptoms such as difficulty walking. appliedtherapeutics.com While SORD deficiency primarily involves sorbitol, its central role in polyol metabolism suggests broader implications for other polyols, including threitol, that are substrates for this enzyme. uniprot.orgolink.comactivemotif.com D-Threitol has also been associated with ribose-5-phosphate (B1218738) isomerase deficiency, another inborn error of metabolism. hmdb.ca

Table 2: Metabolic Disorders and Associated Polyol Dysregulation

| Disorder Name | Enzyme Deficiency (if applicable) | Key Polyol(s) Affected | Clinical Manifestation (Relevant to Polyols) |

| Pentosuria | L-Xylulose Reductase (EC 1.1.1.10) | L-Xylulose | Accumulation of L-xylulose in urine, potential misdiagnosis as diabetes. wikipedia.orgwikipedia.org |

| Sorbitol Dehydrogenase (SORD) Deficiency | Sorbitol Dehydrogenase (SORD) (UniProt ID: Q00796) | Sorbitol, potentially other SORD substrates like this compound | Toxic accumulation of sorbitol, leading to neuromuscular symptoms and disability. appliedtherapeutics.com |

| Diabetes Mellitus | - | Sorbitol, other polyols | Elevated polyol pathway activity implicated in diabetic complications (e.g., neuropathy, retinopathy). uniprot.orgolink.comactivemotif.comresearchgate.net |

| Galactosemia | Various enzymes in galactose metabolism | Various polyols | Abnormal polyol concentrations in body fluids. hmdb.camedscape.com |

| Ribose-5-phosphate isomerase deficiency | Ribose-5-phosphate isomerase | D-Threitol | D-Threitol associated with this inborn error of metabolism. hmdb.ca |

Applications of L Threitol and Its Derivatives in Advanced Materials and Therapeutics

L-Threitol as a Precursor in Pharmaceutical Development

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, leveraging its chiral nature to facilitate the creation of complex, stereospecific molecules. chemimpex.com

Synthesis of Antiviral Agents and Other Therapeutic Drugs

This compound serves as a fundamental intermediate in the development of antiviral agents and other therapeutic compounds. chemimpex.com For instance, (-)-1,4-Di-O-benzyl-L-threitol, a chiral diol derivative of this compound, is employed as a building block in the synthesis of biologically active compounds, including those relevant to HIV drug development. biosynth.com The stereochemistry of such derivatives is crucial for producing enantiomerically pure compounds, which is vital in medicinal chemistry for drug efficacy and safety. Additionally, the stereoselective synthesis of 4-selenonucleosides, potent antiviral agents, can be achieved via seleno-Michael reactions, highlighting the broader application of this compound derivatives in antiviral research. mdpi.com

Prodrug Development (e.g., Treosulfan)

A notable application of this compound in pharmaceutical development is its role as a precursor for the prodrug Treosulfan (B1682457). wikipedia.orgtaylorandfrancis.comresearchgate.netdrugbank.com Treosulfan, chemically known as this compound 1,4-bismethanesulfonate or this compound-1,4-dimethanesulfonate, is a bifunctional alkylating agent. wikipedia.orgtaylorandfrancis.comresearchgate.netdrugbank.comashpublications.org Under physiological conditions, Treosulfan undergoes non-enzymatic conversion into active epoxide metabolites, specifically a mono-epoxide intermediate, (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM), and subsequently to L-diepoxybutane, (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB). wikipedia.orgtaylorandfrancis.comresearchgate.netdrugbank.com These epoxide derivatives are responsible for alkylating DNA, leading to DNA interstrand cross-links and intrastrand cross-links, which ultimately cause DNA fragmentation and apoptosis. taylorandfrancis.com

Treosulfan is utilized as a conditioning treatment prior to allogeneic hematopoietic stem cell transplantation (alloHSCT) in patients with malignant and non-malignant diseases. wikipedia.orgdrugbank.com It received authorization for medical use in the European Union in June 2019 and was approved in the United States in January 2025 for use in combination with fludarabine. wikipedia.orgdrugbank.com

Role in Drug Formulation and Delivery Systems

The inherent properties of this compound, including its low toxicity and biocompatibility, render it a suitable candidate for integration into drug formulation and delivery systems. chemimpex.com Its presence can contribute to enhancing the stability and efficacy of active pharmaceutical ingredients, making it a valuable component in the development of robust and effective drug formulations. chemimpex.com

This compound Derivatives in Materials Science

This compound derivatives have found significant applications in materials science, particularly in the creation of advanced chiral materials and as catalysts in asymmetric synthesis.

Chiral Crown Ethers and Macrocycles

This compound serves as an important source of chirality for the synthesis of crown ethers and other macrocyclic compounds. researchgate.netmdpi.comresearchgate.net New this compound-based lariat (B8276320) ethers, specifically those incorporating a monoaza-15-crown-5 unit, have been synthesized from diethyl L-tartrate. researchgate.netnih.gov These macrocycles demonstrate efficacy as phase transfer catalysts in asymmetric Michael addition reactions, achieving high enantioselectivities. For instance, enantiomeric excesses (ee) of up to 99% have been reported in the addition of 2-nitropropane (B154153) to trans-chalcone and in reactions involving diethyl acetamidomalonate with β-nitrostyrene. researchgate.netnih.gov

Furthermore, these this compound-based crown ethers have been successfully applied in phase transfer catalyzed cyclopropanation reactions, yielding chiral cyclopropane (B1198618) diesters with enantioselectivities reaching up to 99%. researchgate.netnih.gov The specific substituents on the chalcone (B49325) molecule have been shown to significantly influence both the yield and enantioselectivity of these reactions. researchgate.netnih.gov Lariat ethers featuring a hydroxypropyl side arm and a threitol moiety have proven to be particularly effective catalysts in cyclopropanation. mdpi.com

Table 1: Enantioselectivity (ee) in Reactions Catalyzed by this compound-Based Crown Ethers

| Reaction Type | Reactants | This compound Derivative Catalyst | Enantioselectivity (ee) | Reference |

| Asymmetric Michael Addition | 2-nitropropane to trans-chalcone | This compound-based lariat ether | Up to 99% | researchgate.netnih.gov |

| Asymmetric Michael Addition | Diethyl acetamidomalonate with β-nitrostyrene | This compound-based lariat ether | 95% | researchgate.netnih.gov |

| Cyclopropanation | Chalcone and benzylidene-malononitriles | This compound-based crown ethers | Up to 99% | researchgate.netnih.gov |

Applications in Asymmetric Catalysis

This compound derivatives are widely employed as chiral auxiliaries in asymmetric synthesis, enabling the production of enantiomerically pure compounds. vulcanchem.com The unique stereochemical configuration of derivatives like (-)-1,4-Di-O-benzyl-L-threitol makes them effective precursors for such syntheses. biosynth.com

A historically significant example is DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), a chiral ligand derived from this compound, which is extensively used in asymmetric catalysis. wikipedia.org DIOP was the first C2-symmetric diphosphine ligand discovered and its metal complexes are applied in the asymmetric reduction of prochiral olefins, ketones, and imines. wikipedia.org Furthermore, derivatives of DIOP, such as DBP-DIOP, exhibit excellent regio- and enantioselectivity in reactions like the hydroformylation of butenes and styrene. wikipedia.org

Beyond crown ethers and phosphine (B1218219) ligands, this compound derivatives also find application in polymer science. For instance, 2,3-O-isopropylidene-L-threitol, a monocyclic acetalized compound derived from L-tartaric acid, has been incorporated as a comonomer in the synthesis of poly(butylene succinate) (PBS) copolyesters. researchgate.net This incorporation aims to enhance the mechanical and oxygen barrier properties of the resulting advanced materials. researchgate.net

This compound in Biochemical Assays and Research Tools

This compound plays a notable role in biochemical research, primarily due to its capacity to interact with and stabilize biological macromolecules. Its applications extend to preserving the activity of sensitive biological components and serving as a fundamental reference in analytical procedures. chemimpex.comchemimpex.com

Reducing Agent and Stabilizer for Proteins and Enzymes

In biochemical assays, this compound is utilized as a reducing agent and a stabilizer for proteins and enzymes. chemimpex.comchemimpex.com This function is critical for preserving the biological activity of these biomolecules during experimental procedures and storage. chemimpex.com Researchers value this compound for its ability to help maintain the structural integrity of proteins, which is particularly important in studies involving enzyme kinetics and protein folding. chemimpex.com

The stabilization mechanism often involves the formation of hydrogen bonds between the sugar alcohol and the protein's polar groups. nih.gov This interaction can reduce the protein's conformational flexibility, thereby helping to stabilize its native structure. nih.gov Furthermore, this compound, similar to other polyols, can act as a lyoprotectant, shielding hydrophobic regions on protein surfaces from exposure to the air-water interface during drying processes like lyophilization. nih.gov This protective action minimizes the tendency of proteins to aggregate, a common issue when hydrophobic patches are exposed and interact. nih.gov While this compound itself contributes to stabilization, its mercaptan esters, such as Dithiothreitol (DTT), are well-known for their potent ability to quantitatively reduce disulfide bonds and maintain monothiols in a reduced state, a critical function in protein processing and stabilization. chemicalland21.comcymitquimica.com

Standards in Chromatographic Techniques

This compound is also widely employed in analytical chemistry as a standard in various chromatographic techniques. chemimpex.comchemimpex.com Its use as a reference compound is instrumental in the accurate quantification of other substances within complex mixtures. chemimpex.comchemimpex.com For instance, this compound, particularly its tetrakis(trimethylsilyl) (4TMS) derivative, has been documented for its retention data in gas chromatography (GC) applications. nist.govnist.gov This makes it a valuable internal standard or calibration reference for identifying and quantifying related compounds in analytical separations. nist.govnist.gov

Computational and Spectroscopic Characterization of L Threitol

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), and molecular modeling are indispensable tools for understanding the intrinsic properties of L-threitol at an atomic level.

Density Functional Theory (DFT) calculations have been extensively employed to explore the conformational landscape of this compound. In the gas phase, this compound exhibits two predominant conformers. researchgate.netebi.ac.uknih.govuc.pt These conformers are stabilized by a cyclic system of four intramolecular hydrogen bonds, involving all hydroxyl (OH) groups. researchgate.netebi.ac.uknih.govuc.pt The stability of these conformers is discussed in terms of their electronic energy and Gibbs energy. researchgate.netebi.ac.uknih.govuc.pt

Computational studies on this compound typically utilize the B3LYP functional with the 6-311++G(d,p) basis set for geometry optimizations and vibrational frequency calculations. researchgate.netebi.ac.uknih.govuc.pt For this compound, 18 unique backbone arrangements were considered in conformational searches, with 98% of the equilibrium population being represented by only eight conformers, three of which are particularly dominant. researchgate.net Unlike its diastereomer erythritol (B158007), this compound conformers preferentially adopt a trans configuration for the carbon chain dihedral. uc.pt

The thermodynamic properties of this compound, such as its enthalpy of sublimation, have been determined through a combination of experimental calorimetry and DFT calculations. The enthalpy of sublimation for this compound, measured at 298.15 K, can be decomposed into two main contributions: the intermolecular interaction term (ΔintH°) and the conformational change term (ΔconfH°) as the molecule transitions from the crystal lattice to the gas phase. uc.ptresearchgate.netnih.govacs.org

DFT calculations at the B3LYP/6-311G++(d,p) level of theory are used to compute the enthalpy of isolated molecules in the gas state and those retaining their crystal conformation, thereby allowing the determination of ΔconfH°. uc.ptresearchgate.netnih.govacs.org A significant finding is that the 17 kJ mol⁻¹ difference in enthalpy of sublimation between this compound and erythritol is primarily due to differences in conformational change (13 kJ mol⁻¹), rather than variations in intermolecular forces within the solid phase. uc.ptresearchgate.netnih.govacs.org This is attributed to the lower enthalpy of this compound in the gas phase, resulting from stronger intramolecular hydrogen bonds compared to erythritol. uc.ptresearchgate.netnih.govacs.org The weighted mean enthalpy of this compound in the gas state at 298.15 K is derived from thermodynamic data and Boltzmann populations of its low-energy conformers. ebi.ac.uknih.govuc.pt

Furthermore, the enthalpy of solute-solvent interaction for this compound in aqueous solution has been determined. This property is calculated from the enthalpy of solvation, which, in turn, is derived from the enthalpies of solution and sublimation. researchgate.net The solvation process is conceptualized in three steps: the creation of a cavity in the solvent for the solute molecule, the conformational change of the solute from the gas phase to solution, and the direct interaction between the solute and solvent molecules. researchgate.net The cavity enthalpy is calculated using scaled particle theory, and the conformational enthalpy change is estimated from gas phase and solution values, both determined via DFT calculations. researchgate.net

Table 1: Enthalpy of Sublimation and Conformational Change for this compound and Erythritol (at 298.15 K)

| Compound | Enthalpy of Sublimation (kJ mol⁻¹) | ΔconfH° (kJ mol⁻¹) | Primary Contribution to Difference |

| This compound | Data not explicitly stated, but difference from Erythritol is 17 kJ mol⁻¹ uc.ptresearchgate.netnih.govacs.org | - | Stronger intramolecular H-bonds in gas phase uc.ptresearchgate.netnih.govacs.org |

| Erythritol | - | - | - |

| Difference | 17 | 13 | Conformational Change uc.ptresearchgate.netnih.govacs.org |

Density Functional Theory (DFT) Studies on Conformational Preferences

Spectroscopic Analysis (e.g., NMR, IR)

Spectroscopic techniques provide experimental validation and complementary insights into the molecular structure and interactions of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, is a powerful tool for structural characterization and the elucidation of biochemical pathways involving this compound. ¹³C-NMR spectra have been recorded for this compound and its derivatives, aiding in their identification and structural analysis. researchgate.netrsc.orgarizona.edunp-mrd.org

A notable application of ¹³C-NMR spectroscopy involves the observation of [1-¹³C]threitol formation from [1-¹³C]D-threose in rat lenses. ebi.ac.uk This finding indicates a rapid reduction of threose within the lens, a process presumably catalyzed by aldose reductase. ebi.ac.uk This demonstrates the utility of ¹³C-NMR in tracing the metabolic fate of this compound precursors and inferring enzymatic activities within biological systems.

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C1 | Data not explicitly provided in search results |

| C2 | Data not explicitly provided in search results |

| C3 | Data not explicitly provided in search results |

| C4 | Data not explicitly provided in search results |

Infrared (IR) spectroscopy is crucial for probing intramolecular interactions, particularly hydrogen bonding, within this compound. FTIR spectra of crystalline this compound have been recorded across a temperature range from 298 K down to 15 K, covering the region between 4000 and 400 cm⁻¹. researchgate.net Band assignments are typically made by comparing experimental spectra with theoretical spectra obtained from DFT optimizations (e.g., B3LYP/6-311++G(d,p) model chemistry). researchgate.net The use of deuterated solids at low temperatures (15 K) further assists in assigning spectral bands, especially in the OH stretching region. researchgate.net

Studies using IR spectroscopy, augmented by Atoms-In-Molecules (AIM) and Natural Bond Orbital (NBO) theories, have elucidated the intramolecular hydrogen bonding network in both optimized conformations and crystalline solids of this compound. researchgate.net A key distinction noted is that this compound crystals, unlike erythritol, contain additional weak hydrogen bonds. researchgate.net This difference in hydrogen bond strength is hypothesized to be related to this compound's strong water absorption capability. researchgate.net IR spectroscopy is well-suited for studying intramolecular hydrogen bonds because these interactions cause shifts in the position and changes in the shape of IR absorption bands, typically moving X-H stretching bands to lower frequencies with increased intensity and broadening. uc.ptmatanginicollege.ac.injchemrev.com Stronger hydrogen bonding results in a greater shift in absorption. matanginicollege.ac.injchemrev.com Importantly, absorption bands corresponding to intramolecular hydrogen bonds remain unaffected by changes in solvent concentration, which helps differentiate them from intermolecular interactions. matanginicollege.ac.in

<sup>13</sup>C-NMR Spectroscopy for Pathway Elucidation

Molecular Dynamics Simulations of this compound in Aqueous Solutions

Molecular dynamics (MD) simulations are employed to investigate the behavior of this compound in aqueous solutions, providing insights into its conformational dynamics and interactions with water molecules. Studies have examined the conformations of this compound (and erythritol) in aqueous solution, relating these to their sweetness properties. researchgate.netrsc.orgsemanticscholar.orgrsc.org

MD simulations have shown that computed NMR proton-proton coupling parameters for this compound in aqueous solution agree reasonably well with experimental results, validating the simulation models. rsc.orgrsc.org Analysis of the mean conformations revealed the presence of a "sweetness triangle," a characteristic structural motif associated with sweet-tasting substances. researchgate.netrsc.orgrsc.org

The hydration structure and dynamics around this compound have also been studied through MD simulations by analyzing the mean orientation of water molecules using angular distribution functions and hydrogen-bond lifetimes. rsc.orgrsc.org These simulations indicate that the water molecules surrounding this compound exhibit higher mobility compared to bulk water, as evidenced by the average lifetimes of hydrogen bonds formed between water and the polyalcohol. rsc.orgrsc.org Some studies have employed QM/MM molecular dynamics simulations, where the this compound solute is treated at a semiempirical level (e.g., AM1) and water molecules are modeled using potentials like TIP3P. researchgate.net

Future Research Directions and Translational Perspectives

Optimization of Biocatalytic Production for Industrial Scale

The industrial production of L-threitol currently involves both chemical synthesis and biotechnological approaches. Chemical synthesis often requires high pressure and temperature, potentially leading to by-products such as erythritol (B158007) and ethylene (B1197577) glycol nih.gov. Biotechnological production, particularly through microbial fermentation, offers a more sustainable and environmentally friendly alternative researchgate.net. Recent advances in yeast biosynthesis techniques, especially utilizing Yarrowia lipolytica, have shown promising results for this compound production researchgate.netmdpi.com.